molecular formula C4H11O4P B8257929 Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester

Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester

Cat. No.: B8257929
M. Wt: 154.10 g/mol
InChI Key: KZHGNHTVCUWRKR-BYPYZUCNSA-N
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Description

Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester (CAS: Not explicitly provided; structurally related to compounds in ) is an organophosphorus compound characterized by a chiral hydroxyethyl group (S-configuration) attached to a dimethyl phosphonate ester. Its molecular formula is inferred as C₄H₁₁O₄P, with a molecular weight of approximately 154.1 g/mol. The stereochemistry at the hydroxyethyl group and the dimethyl ester moiety influence its reactivity, stability, and biological interactions. This compound is structurally analogous to agrochemicals and pharmaceutical intermediates, making its comparative analysis critical for applications in synthesis and biomedicine .

Properties

IUPAC Name

(1S)-1-dimethoxyphosphorylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O4P/c1-4(5)9(6,7-2)8-3/h4-5H,1-3H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHGNHTVCUWRKR-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(O)P(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](O)P(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. Another method is the catalytic cross-coupling reaction, which utilizes palladium or nickel catalysts to couple phosphonic acid derivatives with organic halides .

Industrial Production Methods

Industrial production of this compound often employs the Michaelis-Arbuzov reaction due to its efficiency and scalability. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromotrimethylsilane for dealkylation, and various oxidizing agents such as hydrogen peroxide for oxidation reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dioxane .

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted phosphonates. These products are valuable intermediates in the synthesis of more complex organophosphorus compounds .

Scientific Research Applications

Scientific Research Applications

Phosphonic acid derivatives, including dimethyl (1-hydroxyethyl)phosphonate, have gained prominence in several areas of research:

1. Chemistry

  • Building Blocks : Used as intermediates in the synthesis of more complex organophosphorus compounds .
  • Chemical Reactions : Undergoes various reactions such as oxidation, reduction, and substitution, making it a valuable reagent in organic synthesis.

2. Biology

  • Enzyme Inhibition Studies : Employed to study enzyme inhibitors due to its structural similarity to phosphate groups, which allows it to mimic biological substrates .
  • Biological Probes : Utilized in biological systems to investigate metabolic pathways and interactions at the molecular level.

3. Medicine

  • Drug Development : Serves as a precursor for synthesizing antiviral and anticancer drugs. Its bioactive properties are leveraged for therapeutic applications .
  • Bone Targeting Agents : The phosphonic acid group facilitates binding to bone tissues, making it suitable for targeted drug delivery systems .

Industrial Applications

The compound is widely used in various industrial sectors:

Application Area Details
Agriculture Used in the formulation of herbicides and pesticides due to its efficacy in plant protection .
Textiles Acts as a softener and is involved in textile printing processes .
Detergents and Cleaners Employed in the production of mild detergents and all-purpose cleaners due to its surfactant properties .
Flame Retardants Incorporated into materials to enhance fire resistance.
Corrosion Inhibitors Utilized in metalworking fluids and gas purification processes to prevent corrosion .

Case Study 1: Antiviral Drug Development

Research has shown that phosphonic acid derivatives can be synthesized into prodrugs that exhibit antiviral activity against hepatitis B virus (HBV). These compounds demonstrate improved potency and reduced toxicity compared to existing treatments .

Case Study 2: Agricultural Applications

A study demonstrated the effectiveness of phosphonic acid derivatives as fungicides in agricultural settings. The compound showed significant activity against various fungal pathogens, leading to enhanced crop yields when used as a treatment .

Mechanism of Action

The mechanism by which phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester exerts its effects involves the interaction of the phosphonic acid group with various molecular targets. The compound can chelate metal ions, inhibit enzymes by mimicking phosphate groups, and participate in various biochemical pathways. These interactions are crucial for its applications in medicine and industry .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound (CAS) Molecular Formula MW (g/mol) logP Key Substituents Applications
Target Compound C₄H₁₁O₄P ~154.1 ~0.2 (1S)-hydroxyethyl, dimethyl Pharmaceutical intermediate
Metrifonate (52-68-6) C₄H₈Cl₃O₄P 257.4 1.8 Trichloro, dimethyl Insecticide, antiparasitic
(2-Hydroxy-2-phenylpropyl) ester C₁₁H₁₇O₄P 244.2 1.5 Phenyl, dimethyl Polymer additive
[1-(1-Oxopropoxy)butyl] ester C₉H₁₉O₅P 238.2 0.9 Oxopropoxybutyl, dimethyl Specialty synthesis

Biological Activity

Phosphonic acid derivatives, particularly those with bioactive properties, have garnered significant interest in pharmacology and biochemistry. The compound Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester is a notable member of this class, exhibiting various biological activities that make it a subject of research for potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C5H13O4P
  • Molecular Weight : 182.13 g/mol

This compound contains a phosphonate group that mimics phosphate esters, allowing it to interact with biological systems in a manner similar to naturally occurring phosphates.

Phosphonates, including this compound, often act as competitive inhibitors for enzymes that utilize phosphate esters. Their structural similarity allows them to bind to enzyme active sites, disrupting normal biochemical pathways. This mechanism is particularly relevant in the context of enzymes involved in metabolic processes and signal transduction pathways.

1. Enzyme Inhibition

Research indicates that phosphonic acid derivatives can inhibit various enzymes:

  • Enolase Inhibition : A study highlighted the role of phosphonate inhibitors targeting enolase, an enzyme critical in glycolysis. The inhibition was selective for cancer cells with specific genetic deletions, suggesting potential for targeted cancer therapies .
  • ACE Inhibition : Some phosphonates have shown activity as angiotensin-converting enzyme (ACE) inhibitors, which are crucial in regulating blood pressure. For instance, K-26, a phosphonate derivative, exhibited significant hypotensive activity in vivo .

2. Antimicrobial Properties

Phosphonates are also recognized for their antimicrobial properties . They can disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival. The structural features of these compounds allow them to serve as effective inhibitors against various pathogens.

Case Study: Fosfomycin Biosynthesis

Fosfomycin is a well-studied phosphonic acid antibiotic whose biosynthetic pathway involves several key enzymes that could be targeted by similar phosphonates. Research has demonstrated that phosphonates can inhibit the enzymes involved in the biosynthesis of fosfomycin, showcasing their potential as antibiotic agents .

Compound Target Enzyme Activity
Phosphonic Acid EstersEnolaseCompetitive inhibition
K-26ACEHypotensive activity
FosfomycinVarious bacterial enzymesAntibacterial activity

Research Findings on Mechanisms

Studies have elucidated the mechanisms through which phosphonates exert their biological effects. For example, the competitive inhibition observed with enolase is attributed to the structural mimicry of phosphate groups, allowing these compounds to effectively block substrate access . Additionally, the stereochemistry of these compounds plays a crucial role in their biological activity, influencing how they interact with target enzymes.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing [(1S)-1-hydroxyethyl]phosphonic acid dimethyl ester using the Kabachnick-Fields reaction?

  • Methodological Answer : The Kabachnick-Fields reaction typically involves a three-component reaction between a carbonyl compound, an amine, and a dialkyl phosphite. For chiral derivatives like this compound, stereochemical control may require chiral catalysts or auxiliaries. Key parameters include:

  • Solvent : Polar aprotic solvents (e.g., acetonitrile) at 60–80°C.
  • Catalyst : Lewis acids (e.g., ZnCl₂) or Brønsted acids to accelerate imine formation.
  • Phosphite Source : Dimethyl phosphite for esterification.
  • Post-reaction Workup : Acidic hydrolysis to isolate the phosphonic acid ester.
    Contradictions in enantiomeric purity outcomes between Kabachnick and asymmetric methods should be analyzed via HPLC or NMR .

Q. How can the enantiomeric purity of [(1S)-1-hydroxyethyl]phosphonic acid dimethyl ester be determined experimentally?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a hexane/isopropanol mobile phase.
  • 31P NMR Spectroscopy : Chiral derivatizing agents (e.g., Mosher’s acid chloride) can induce diastereomeric splitting.
  • Optical Rotation : Compare measured [α]D values against literature data for the (1S) configuration .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer :

  • Hydrolytic Stability : Susceptible to ester hydrolysis under acidic/basic conditions. Store in anhydrous environments (e.g., molecular sieves).
  • Thermal Stability : Decomposition temperatures can be assessed via TGA; avoid prolonged storage above 25°C.
  • Incompatibilities : Oxidizing agents may degrade the phosphonate ester .

Advanced Research Questions

Q. How does the stereochemistry of the hydroxyethyl group influence the compound’s physicochemical properties and reactivity?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Compare (1S) and (1R) enantiomers’ hydrogen-bonding interactions in solvents.
  • Kinetic Studies : Measure ester hydrolysis rates under chiral-selective conditions (e.g., enzymatic catalysis).
  • X-ray Crystallography : Resolve crystal structures to correlate stereochemistry with packing efficiency .

Q. What mechanistic insights explain the flame-retardant efficacy of phosphonic acid esters like this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Quantify char residue formation during combustion.
  • Pyrolysis-GC/MS : Identify decomposition products (e.g., phosphoric acid derivatives) that inhibit free-radical chain reactions.
  • Cone Calorimetry : Measure heat release rate (HRR) and smoke production in polymer composites. The hydroxyethyl group may enhance compatibility with polar polymers (e.g., polyesters) .

Q. How do substituent variations (e.g., alkyl vs. aryl esters) affect the compound’s biological activity or material compatibility?

  • Methodological Answer :

  • Comparative Synthesis : Prepare analogs with ethyl or isopropyl esters and compare logP values (via shake-flask method) to assess hydrophobicity.
  • Biological Assays : Test antimicrobial activity against Gram-positive/negative bacteria (e.g., MIC assays).
  • DSC Analysis : Evaluate glass transition temperatures (Tg) in polymer blends to determine plasticizing effects .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields for chiral phosphonic acid esters: How to troubleshoot?

  • Methodological Answer :

  • Source Analysis : Compare reaction scales, purification methods (e.g., column chromatography vs. distillation), and catalyst loadings across studies.
  • Replication Studies : Reproduce low-yield protocols with inert atmosphere (N₂/Ar) to exclude oxidation side reactions.
  • Isotopic Labeling : Use ²H or ¹³C-labeled precursors to trace byproduct formation pathways .

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